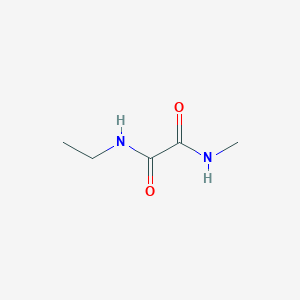

N'-ethyl-N-methyloxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-N-methyloxamide (NEMO) is a chemical compound that belongs to the oxamide family. It is a white crystalline solid that is soluble in water and polar solvents. NEMO has been widely used in scientific research for its unique chemical properties and biological activities.

Scientific Research Applications

These applications highlight the versatility and significance of N’-ethyl-N-methyloxamide across diverse scientific disciplines. Researchers continue to explore its potential in novel contexts, making it an intriguing compound for future investigations . If you’d like more information on any specific application, feel free to ask!

Mechanism of Action

Target of Action

N’-ethyl-N-methyloxamide, also known as N-Ethylmaleimide, primarily targets Galectin-10 . Galectin-10 is a protein that plays a crucial role in various cellular functions, including cell-cell adhesion, cell-matrix interactions, and transmembrane signaling .

Mode of Action

N’-ethyl-N-methyloxamide is a sulfhydryl reagent that is widely used in experimental biochemical studies . It is an alkene that is reactive towards thiols and is commonly used to modify cysteine residues in proteins and peptides . It acts as a Michael acceptor in the Michael reaction, adding nucleophiles such as thiols . The resulting thioether features a strong C-S bond, and the reaction is virtually irreversible .

Biochemical Pathways

It is known that the compound has been widely used to probe the functional role of thiol groups in enzymology . It is an irreversible inhibitor of all cysteine peptidases, with alkylation occurring at the active site thiol group .

Result of Action

The molecular and cellular effects of N’-ethyl-N-methyloxamide’s action are primarily related to its ability to modify cysteine residues in proteins and peptides . This modification can have various effects, depending on the

properties

IUPAC Name |

N'-ethyl-N-methyloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-3-7-5(9)4(8)6-2/h3H2,1-2H3,(H,6,8)(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGERXBHBCCWHHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-ethyl-N-methyloxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)

![2-[(1-Methylpyrazol-3-yl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398456.png)

![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2398462.png)

![8-Methyl-5-propan-2-yl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2398466.png)

![1-(prop-2-yn-1-yl)-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]amino}phenyl)piperidine-4-carboxamide](/img/structure/B2398471.png)